molecular formula C17H21N3O3 B2631251 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide CAS No. 2034581-31-0

2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide

Cat. No.: B2631251
CAS No.: 2034581-31-0
M. Wt: 315.373
InChI Key: VSCMBIGPTHZSJP-HDJSIYSDSA-N
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Description

2,5-Dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure This compound features a furan ring substituted with dimethyl groups and a carboxamide group linked to a cyclohexyl ring, which is further substituted with a pyrimidin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Dimethylation: The furan ring is then dimethylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the dimethylfuran with an appropriate amine, such as cyclohexylamine, under conditions that promote amide bond formation.

    Pyrimidin-2-yloxy Substitution: The final step involves the substitution of the cyclohexyl ring with a pyrimidin-2-yloxy group, which can be achieved through nucleophilic substitution reactions using pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules could lead to the discovery of new biochemical pathways or therapeutic targets.

Medicine

The compound’s potential medicinal properties could be explored in drug discovery programs. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, or polymers. Its stability and reactivity profile make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidin-2-yloxy group suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran-3-carboxamide: Lacks the cyclohexyl and pyrimidin-2-yloxy groups, resulting in different chemical properties and applications.

    N-(Cyclohexyl)-2,5-dimethylfuran-3-carboxamide:

    2,5-Dimethyl-N-(4-pyrimidinyl)furan-3-carboxamide: Contains a pyrimidine group directly attached to the amide nitrogen, altering its interaction profile.

Uniqueness

The unique combination of a dimethylfuran ring, a cyclohexyl group, and a pyrimidin-2-yloxy substituent distinguishes 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide from other compounds

Properties

IUPAC Name

2,5-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-10-15(12(2)22-11)16(21)20-13-4-6-14(7-5-13)23-17-18-8-3-9-19-17/h3,8-10,13-14H,4-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCMBIGPTHZSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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